

Application Notes and Protocols for EB-42486 in High-Throughput Screening

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Compound of Interest

Compound Name: EB-42486

Cat. No.: B10823870

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Introduction

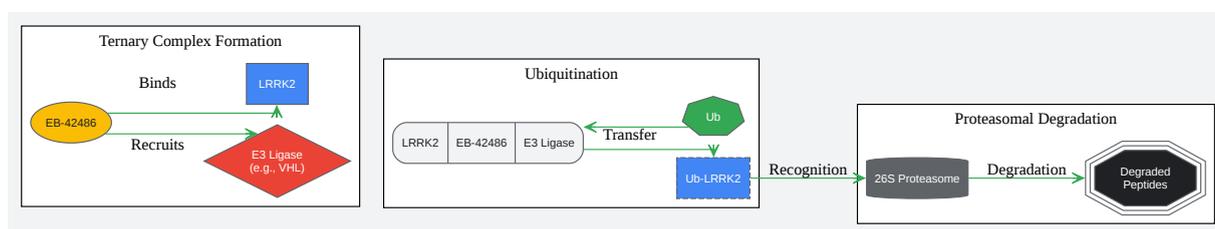
EB-42486 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). As a heterobifunctional molecule, **EB-42486** facilitates the targeted degradation of the LRRK2 protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] One end of **EB-42486** binds to the LRRK2 protein, while the other end recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome.[2] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making targeted degradation of LRRK2 a promising therapeutic strategy.[3]

These application notes provide a framework for utilizing **EB-42486** in high-throughput screening (HTS) campaigns to identify and characterize modulators of LRRK2 degradation. The provided protocols are designed to be adaptable to various laboratory settings and scalable for large compound library screening.

Mechanism of Action: EB-42486-Mediated LRRK2 Degradation

EB-42486 functions by forming a ternary complex between the LRRK2 protein and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][4] This induced

proximity facilitates the transfer of ubiquitin from the E3 ligase to LRRK2. Polyubiquitinated LRRK2 is then recognized and degraded by the 26S proteasome.[2][5]



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EB-42486 induced LRRK2 degradation pathway.

Data Presentation

The efficacy of **EB-42486** and other potential LRRK2 degraders can be quantified and compared using the following metrics. Data should be summarized in a clear, tabular format for ease of comparison.

Compound	Target	Assay Type	DC50 (nM)	Dmax (%)	Timepoint (h)
EB-42486	LRRK2	HiBiT Lytic Assay	5.2	95	24
Control Compound A	LRRK2	HiBiT Lytic Assay	>10,000	<10	24
EB-42486	LRRK2 (G2019S mutant)	HiBiT Lytic Assay	3.8	98	24

DC50: The concentration of the compound that results in 50% degradation of the target protein.

[6] Dmax: The maximum percentage of target protein degradation achieved.[6]

Experimental Protocols

The following protocols describe a high-throughput method to quantify the degradation of LRRK2 induced by **EB-42486** using a bioluminescence-based reporter system.

High-Throughput Screening for LRRK2 Degradation using a HiBiT-based Lytic Assay

This protocol utilizes the Nano-Glo® HiBiT Lytic Detection System to measure the abundance of LRRK2. A cell line is engineered to express LRRK2 endogenously tagged with the 11-amino-acid HiBiT peptide. The HiBiT tag can combine with the LgBiT protein to form a functional NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged LRRK2.[7]

Materials:

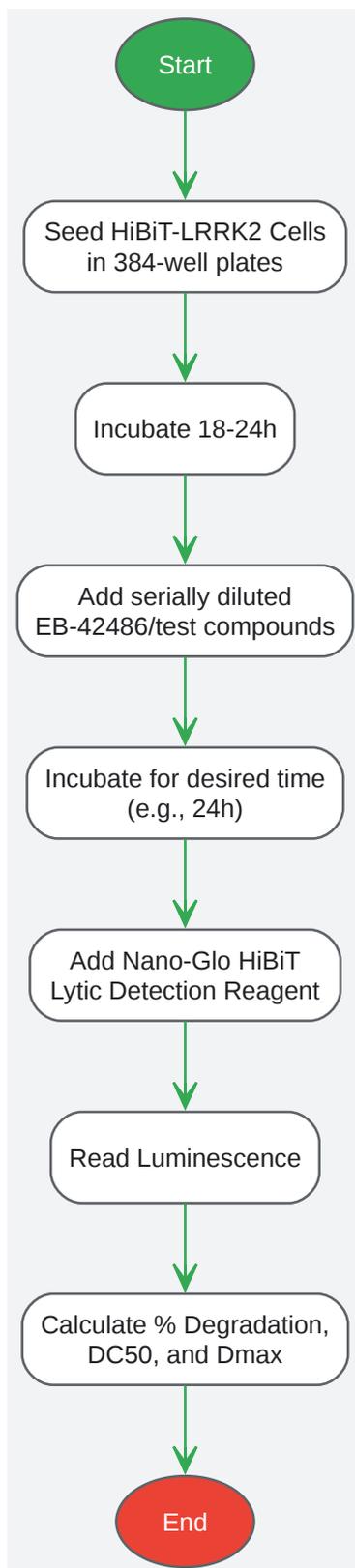
- HEK293 cells with endogenous LRRK2 tagged with HiBiT (custom cell line)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- **EB-42486** and other test compounds
- DMSO (cell culture grade)
- White, 384-well, solid-bottom assay plates
- Nano-Glo® HiBiT Lytic Detection System (Promega)
- Luminometer

Protocol:

- Cell Seeding:
 - Culture HiBiT-LRRK2 HEK293 cells to ~80% confluency.

- Trypsinize, count, and resuspend cells in fresh culture medium to a density of 2×10^5 cells/mL.
- Dispense 40 μ L of the cell suspension into each well of a 384-well plate.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[8]
- Compound Treatment:
 - Prepare serial dilutions of **EB-42486** and other test compounds in DMSO. A typical starting concentration is 10 mM.
 - Further dilute the compounds in culture medium to achieve the final desired concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 μ M). The final DMSO concentration should not exceed 0.1%.
 - Remove the culture medium from the cell plate and add 40 μ L of the compound dilutions to the respective wells. Include DMSO-only wells as a negative control.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time (e.g., 24 hours).
- Lysis and Luminescence Reading:
 - Equilibrate the Nano-Glo® HiBiT Lytic Detection System reagents to room temperature.
 - Prepare the detection reagent according to the manufacturer's instructions by mixing the LgBiT protein and the lytic substrate.
 - Add 20 μ L of the prepared detection reagent to each well of the assay plate.
 - Mix the plate on an orbital shaker for 5 minutes at room temperature to ensure complete cell lysis.
 - Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
 - Measure the luminescence using a plate-based luminometer.

- Data Analysis:
 - Normalize the raw luminescence data to the DMSO control wells (representing 0% degradation).
 - Calculate the percentage of LRRK2 degradation for each compound concentration.
 - Plot the percentage of degradation against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[6]



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High-throughput screening workflow for LRRK2 degraders.

Conclusion

EB-42486 serves as a valuable tool for studying the targeted degradation of LRRK2. The provided protocols offer a robust and scalable method for high-throughput screening of compound libraries to identify novel LRRK2 degraders. The quantitative data generated from these assays, particularly DC50 and Dmax values, are crucial for the structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs targeting Parkinson's disease and other LRRK2-associated pathologies.

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